4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol
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Overview
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol is an organic compound characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol typically involves multiple steps:
Formation of the Dimethylsulfamoyl Group: The initial step involves the reaction of dimethylamine with a sulfonyl chloride derivative to form the dimethylsulfamoyl group.
Aromatic Substitution: The dimethylsulfamoyl group is then introduced onto a phenyl ring through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific reaction conditions and reagents used.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted aromatic compounds, depending on the specific substituents introduced.
Scientific Research Applications
4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used as a probe or reagent in various biological assays and studies.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific activity being studied.
Material Properties: In material science, the compound’s unique chemical structure contributes to its properties, such as thermal stability, solubility, and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorine atom and hydroxyl group.
4-(N,N-Dimethylsulfamoyl)phenylmethanol: Contains a methanol group instead of a fluorine atom and hydroxyl group.
4-(N,N-Dimethylsulfamoyl)phenylamine: Contains an amine group instead of a fluorine atom and hydroxyl group.
Uniqueness
4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)13-8-5-11(17)9-14(13)15/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZJBSIUVMFUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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